molecular formula C9H16ClF2NO2 B13585957 Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoatehydrochloride

Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoatehydrochloride

Cat. No.: B13585957
M. Wt: 243.68 g/mol
InChI Key: BKEVBMFUDGGLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride is a fluorinated cyclobutyl-substituted propanoate ester with a primary amine group. The compound features a 3,3-difluorocyclobutyl moiety attached to the propanoate backbone, which likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)7(12)3-6-4-9(10,11)5-6;/h6-7H,2-5,12H2,1H3;1H

InChI Key

BKEVBMFUDGGLKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CC(C1)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The difluorocyclobutyl group is synthesized through a series of reactions starting from a suitable precursor, such as a cyclobutane derivative. Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amino Acid Derivative Formation: The difluorocyclobutyl group is then attached to an amino acid derivative, such as ethyl 2-amino-3-bromopropanoate, through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted difluorocyclobutyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorination Pattern Key Structural Features
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate HCl (Target) C₉H₁₅ClF₂NO₂* 250.68* 3,3-difluorocyclobutyl 3,3-difluoro Cyclobutyl, ethyl ester, primary amine
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl C₉H₁₅ClF₃NO₂ 261.67 2-cyclobutyl, 3,3,3-trifluoro 3,3,3-trifluoro Higher fluorination, amino at C2
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl C₈H₁₄ClF₂NO₂* 229.65* Cyclopropyl, 2,2-difluoro 2,2-difluoro Smaller ring, amino at C3
Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl C₁₁H₁₅Cl₂NO₂* 264.15* 3-chlorophenyl None Aromatic substituent, chlorine atom
N-(3,3-Difluorocyclobutyl)benzamide C₁₁H₁₁F₂NO 227.21 Benzamide, 3,3-difluorocyclobutyl 3,3-difluoro Amide group, aromatic linkage
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate HCl C₁₉H₁₉ClN₂O₄ 374.82 4-aminophenyl, phthalimido None Phthalimide group, aromatic amine

*Calculated values based on molecular formula.

Key Research Findings

Fluorination Effects
  • Target vs. Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl (): The trifluoro substitution in ’s compound increases electronegativity and metabolic stability but may reduce solubility compared to the target’s 3,3-difluoro pattern .
  • Target vs.
Ring Size and Substituent Impact
  • Cyclobutyl vs. Cyclopropyl: The target’s cyclobutyl group introduces more conformational flexibility than cyclopropyl analogs, which could enhance interactions with hydrophobic enzyme pockets .
  • Aromatic vs.
Functional Group Variations
  • Amide vs. Ester Groups: N-(3,3-Difluorocyclobutyl)benzamide () has an amide bond, which is more hydrolysis-resistant than the ester group in the target compound, suggesting longer plasma half-lives for amide derivatives .
  • Phthalimide Derivatives: The phthalimido group in ’s compound introduces electron-withdrawing effects, which may modulate reactivity in nucleophilic environments compared to the target’s simpler amine .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The target’s cyclobutyl and difluoro groups likely confer intermediate lipophilicity (logP ~2–3), balancing solubility and membrane permeability.
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism, but the 3,3-difluoro pattern may offer a better balance than the trifluoro analog’s higher stability .
  • Bioactivity: Cyclobutyl-containing compounds are often explored in kinase inhibition (e.g., EGFR inhibitors), while aromatic analogs () may target serotonin receptors .

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride in academic research?

The synthesis involves multi-step organic reactions, including coupling the 3,3-difluorocyclobutyl group to the propanoate backbone via nucleophilic substitution or amidation. Enamine Ltd's catalogs highlight the use of chiral amino acid esters and fluorinated cyclobutane derivatives, with protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during amine functionalization. Anhydrous conditions and catalysts like EDC/NHS are often employed for efficient coupling .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection ensures purity, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) confirms structural integrity. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves stereochemistry, as demonstrated in studies on similar propanoate derivatives .

Q. What are the key stability considerations for storing this compound?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers to prevent hydrolysis. Desiccants like silica gel minimize moisture uptake, critical for hygroscopic hydrochloride salts. Safety guidelines emphasize avoiding exposure to oxidizers and humidity .

Q. How is the compound typically purified after synthesis?

Purification methods include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from polar aprotic solvents. HPLC with chiral columns may separate enantiomeric impurities .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl moiety influence the compound’s physicochemical properties?

The geminal difluoro substitution enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and reduced ring puckering. The strained cyclobutane ring improves target binding via conformational restriction, as seen in IDH1 inhibitors like ivosidenib, where fluorinated cyclobutyl groups enhance hydrophobic interactions .

Q. What computational methods predict the conformational dynamics of this compound?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model cyclobutyl ring strain, while density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict NMR shifts. These methods aid in stereochemical assignment and stability analysis .

Q. How can researchers address discrepancies in reported synthetic yields across studies?

Yield variations arise from reaction scale, purification efficiency, or starting material quality. Systematic optimization of temperature (-10°C for sensitive intermediates), solvent polarity, and catalyst loading is critical. Reproducibility requires validation via intermediate characterization and adherence to peer-reviewed protocols .

Q. What strategies resolve enantiomeric impurities during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or enzymatic kinetic resolution ensures high enantiomeric excess. Asymmetric synthesis using BINOL-derived catalysts and tert-butyl carbamate-protected intermediates enhances stereochemical control .

Q. How can solubility be optimized for in vitro biological assays?

Co-solvents (DMSO ≤5% v/v) or cyclodextrin inclusion complexes improve aqueous solubility. pH adjustment (phosphate buffer, pH 7.4) protonates the amine, enhancing dissolution. Pre-formulation screening via nephelometry or UV-Vis spectroscopy is recommended .

Q. What role does this compound play in medicinal chemistry research?

It serves as a building block for drug candidates, enabling prodrug strategies (via the ester group) and target interactions (via the amino and fluorocyclobutyl groups). Similar amino acid derivatives are studied for enzyme inhibition and protein synthesis modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.